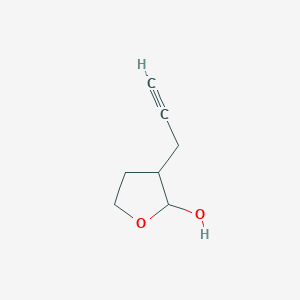

3-(Prop-2-yn-1-yl)tetrahydrofuran-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10O2 |

|---|---|

Molecular Weight |

126.15 g/mol |

IUPAC Name |

3-prop-2-ynyloxolan-2-ol |

InChI |

InChI=1S/C7H10O2/c1-2-3-6-4-5-9-7(6)8/h1,6-8H,3-5H2 |

InChI Key |

KUOWBGUIGQYBPL-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1CCOC1O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 3 Prop 2 Yn 1 Yl Tetrahydrofuran 2 Ol

Construction of the Tetrahydrofuran-2-ol Core

The formation of the tetrahydrofuran-2-ol core is a key step in the synthesis of the target molecule. This can be accomplished using a variety of intramolecular cyclization reactions, each with its own advantages and limitations.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the formation of cyclic compounds like tetrahydrofurans. By tethering the reacting functional groups within the same molecule, the entropic barrier to cyclization is reduced, often leading to higher efficiency and selectivity.

Intramolecular hydroalkoxylation involves the addition of a hydroxyl group across a carbon-carbon multiple bond within the same molecule to form a cyclic ether. This reaction can be catalyzed by a variety of metals, including gold, platinum, copper, and lanthanides, which activate the alkyne or alkene moiety towards nucleophilic attack by the tethered alcohol. organic-chemistry.orgacs.orgorganic-chemistry.org

For the synthesis of 3-(prop-2-yn-1-yl)tetrahydrofuran-2-ol, a suitable precursor would be an open-chain enynol. Metal-catalyzed hydroalkoxylation can proceed via either an exo or endo cyclization pathway. The regioselectivity is often influenced by the catalyst system and the substitution pattern of the substrate. organic-chemistry.orgorganic-chemistry.org For instance, gold and platinum catalysts have shown high efficacy in the cyclization of γ- and δ-hydroxy allenes and olefins to form the corresponding oxygen heterocycles. organic-chemistry.orgorganic-chemistry.org Lanthanide triflates have also been employed as efficient catalysts for the intramolecular Markovnikov-type hydroalkoxylation/cyclization of hydroxyalkenes. organic-chemistry.org

A transition-metal-free approach using catalytic iodine and a silane (B1218182) has been developed for the intramolecular hydroalkoxylation/reduction of unactivated alkynes, yielding disubstituted tetrahydrofurans with high diastereoselectivity. organic-chemistry.org This method presents a milder and potentially more cost-effective alternative to heavy metal catalysis.

Table 1: Selected Metal-Catalyzed Intramolecular Hydroalkoxylation Reactions for Tetrahydrofuran (B95107) Synthesis

| Catalyst System | Substrate Type | Product | Key Features |

| Au(I) complexes | N-allenyl carbamates, γ-hydroxy and δ-hydroxy allenes | Cyclic amines, Oxygen heterocycles | Good yields for various cyclic amines and ethers. organic-chemistry.org |

| Platinum complexes | γ- and δ-hydroxy olefins | Tetrahydrofurans, Tetrahydropyrans | Tolerates various functional groups. organic-chemistry.org |

| Lanthanide triflates | Primary/secondary, aliphatic/aromatic hydroxyalkenes | Five- and six-membered oxygen heterocycles | Efficient catalysis in ionic liquids. organic-chemistry.orgorganic-chemistry.org |

| Cu(I)-Xantphos | Unactivated terminal alkenes | Five- and six-membered cyclic ethers | Effective for unactivated systems. organic-chemistry.org |

| Co(salen) complex | Unactivated olefins | Five- and six-membered cyclic ethers and lactones | Mild, general, and functional group tolerant. organic-chemistry.orgorganic-chemistry.org |

| I₂ / Et₃SiH | Unactivated alkynes | 2,3-disubstituted tetrahydrofurans | Transition-metal-free, high diastereoselectivity. organic-chemistry.org |

Radical cyclizations provide another powerful tool for the construction of the tetrahydrofuran ring. These reactions typically involve the generation of a radical species which then undergoes an intramolecular addition to an unsaturated bond. rsc.orgcapes.gov.brnih.gov For the synthesis of a 3-substituted tetrahydrofuran-2-ol, a common strategy involves the cyclization of an unsaturated alcohol derivative.

The regioselectivity of the cyclization (5-exo vs. 6-endo) is a critical aspect. Generally, 5-exo cyclizations are kinetically favored for forming five-membered rings like tetrahydrofurans. capes.gov.br The stereoselectivity of the reaction, which determines the relative configuration of the substituents on the newly formed ring, can often be controlled by the judicious choice of starting materials and reaction conditions. For instance, the diastereoselectivity in radical cascade cyclizations can be controlled using metalloradical catalysis, as demonstrated with cobalt(II)-based systems for the asymmetric construction of cyclopropane-fused tetrahydrofurans. nih.gov

Manganese(III)-based oxidative free-radical cyclizations of unsaturated ketones have also been shown to be a versatile method. brandeis.edu Furthermore, visible-light-mediated deoxygenation of monoallylated diols followed by an intramolecular 5-exo-trig cyclization offers a sustainable approach to chiral tetrahydrofuran derivatives. nih.gov

Electrophilic cyclization, also known as halocyclization or haloetherification when a halogen is the electrophile, is a widely used method for the synthesis of substituted tetrahydrofurans. nih.gov In the context of synthesizing this compound, an unsaturated alcohol precursor would be treated with an electrophile, such as iodine or a mercury(II) salt.

Iodoetherification: This reaction involves the treatment of an unsaturated alcohol with iodine and a base. The iodine acts as an electrophile, activating the double or triple bond towards nucleophilic attack by the hydroxyl group. This process typically proceeds with high stereoselectivity, following an anti-addition pathway. For example, iodoetherification of 1,2-O-isopropylidene-5-alkene precursors has been used in the synthesis of bis-tetrahydrofuran components of natural products. nih.gov An intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes and ketones can produce tetrahydrofurans with good yields and high trans-selectivity. organic-chemistry.org Furthermore, an iodine-catalyzed C(sp³)–H oxidation has been developed as a metal-free pathway for the transformation of alcohols into tetrahydrofuran derivatives with high regioselectivity. chemistryviews.org

Mercury(II)-Salt-Mediated Cyclizations: Mercury(II) salts, such as mercury(II) acetate (B1210297) (Hg(OAc)₂) or mercury(II) trifluoroacetate (B77799) (Hg(TFA)₂), are effective reagents for promoting the cyclization of unsaturated alcohols. beilstein-journals.orgnih.govresearchgate.net The reaction proceeds via an initial oxymercuration of the unsaturated bond, followed by intramolecular attack of the hydroxyl group. The resulting organomercury intermediate is then typically reduced with sodium borohydride (B1222165) to afford the tetrahydrofuran product. The stereoselectivity of these reactions can be influenced by the nature of the mercury salt, the substrate, and the presence of protic solvents. beilstein-journals.orgnih.gov For instance, Hg(OAc)₂-mediated cyclization of a hydroxy-alkene derivative has been shown to predominantly form the α-isomer of a D-C-ribofuranosyl derivative. beilstein-journals.orgnih.gov

The tetrahydrofuran ring can be effectively constructed through intramolecular nucleophilic substitution reactions, where a hydroxyl group acts as the nucleophile and displaces a leaving group. nih.govcore.ac.ukyoutube.comyoutube.com

Intramolecular SN1/SN2 Reactions: In a typical intramolecular SN2 reaction, a halo- or sulfonyloxy-alcohol is treated with a base to deprotonate the hydroxyl group, which then displaces the leaving group in a backside attack to form the cyclic ether. nih.govyoutube.com The stereochemistry of the reaction is well-defined, proceeding with inversion of configuration at the carbon bearing the leaving group. SN1-type cyclizations are also possible, particularly with substrates that can form stable carbocation intermediates. core.ac.uk

Epoxide Ring-Opening: An alternative and powerful strategy involves the intramolecular ring-opening of an epoxide by a tethered nucleophile. nih.govmdpi.comnih.govmdpi.comwpmucdn.com For the synthesis of a tetrahydrofuran-2-ol, a precursor containing both an epoxide and a nucleophilic group (which will be converted to the 2-hydroxyl group) can be employed. The regioselectivity of the epoxide opening (attack at the more or less substituted carbon) can be controlled by the reaction conditions (acidic or basic). For example, the reaction of epoxides with electron-rich alkenes promoted by hexafluoroisopropanol (HFIP) can lead to substituted tetrahydrofurans. mdpi.com In some cases, an unusual rearrangement of silanol (B1196071) epoxides derived from 4-alkenyl silanols has been observed to yield tetrahydrofuran products. nih.gov

Table 2: Comparison of Nucleophilic Substitution and Addition Strategies for Tetrahydrofuran Synthesis

| Method | Precursor | Key Features |

| Intramolecular SN2 | Halo- or sulfonyloxy-alcohol | Stereospecific (inversion of configuration), reliable for forming 5-membered rings. nih.govyoutube.com |

| Intramolecular SN1 | Alcohol with a leaving group on a carbon that can form a stable carbocation | Can lead to a mixture of stereoisomers if the carbocation is planar. core.ac.uk |

| Intramolecular Epoxide Ring-Opening | Epoxy-alcohol or a precursor with a tethered nucleophile | Regioselectivity can be controlled (acidic vs. basic conditions), can generate multiple stereocenters in one step. mdpi.commdpi.com |

Ring-closing metathesis (RCM) has emerged as a highly versatile and powerful method for the synthesis of a wide variety of cyclic compounds, including tetrahydrofurans. organicreactions.orgwikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and a volatile byproduct, usually ethylene. wikipedia.org

To synthesize a tetrahydrofuran derivative using RCM, a diene-containing alcohol precursor is required. The two alkene functionalities are positioned within the molecule such that their metathesis leads to the formation of the five-membered ring. The resulting unsaturated tetrahydrofuran can then be further functionalized if necessary. RCM is known for its high functional group tolerance and its ability to form rings of various sizes, from small to large macrocycles. wikipedia.org The stereoselectivity (E/Z) of the newly formed double bond can be influenced by the catalyst and the ring strain of the product. organic-chemistry.org RCM has been a key step in the synthesis of numerous complex natural products containing the tetrahydrofuran motif. organicreactions.org For instance, it has been employed in the synthesis of rhizoxin (B1680598) F, where a diene was subjected to RCM to form the 16-membered macrolide core. nih.gov

Installation of the Propargyl Moiety

The introduction of the propargyl group can be achieved either through direct propargylation of a suitable precursor or via cross-coupling strategies.

Organozinc reagents are valuable tools in organic synthesis due to their functional group tolerance and moderate reactivity compared to their organolithium or Grignard counterparts. sigmaaldrich.com The direct addition of a propargylzinc reagent to a lactone or a protected lactol is a plausible method for installing the propargyl group.

The propargylzinc reagent can be prepared in situ from a propargyl halide (e.g., propargyl bromide) and activated zinc metal. This reagent can then undergo nucleophilic addition to the carbonyl group of a lactone, which, after workup, would yield the desired this compound. The Reformatsky reaction, which utilizes zinc enolates derived from α-halo esters, provides a conceptual precedent for the reactivity of organozinc reagents with carbonyl compounds. wikipedia.orgadichemistry.comlibretexts.orgnrochemistry.comorganic-chemistry.org Propargylic zinc bromides are known to react with carbonyl compounds to produce homopropargylic and/or allenic alcohols. taylorfrancis.com

The general transformation can be envisioned as follows:

Scheme 4: Direct Propargylation of a Lactone using an Organozinc Reagent.

The formation of organozinc reagents can be facilitated by various activating agents, and their reactivity can be tuned by the reaction conditions. nih.govorgsyn.org

The Sonogashira coupling is a robust and widely used palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. nih.govyoutube.comyoutube.com This methodology can be adapted to install the propargyl moiety onto a pre-functionalized tetrahydrofuran ring.

This approach would involve the synthesis of a tetrahydrofuran derivative bearing a halide or triflate at the 3-position. Subsequent Sonogashira coupling with a suitable alkyne, such as propargyl alcohol or a protected derivative, would furnish the desired product. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. The acyl Sonogashira reaction, an extension to acid chlorides, further highlights the versatility of this transformation in constructing complex molecules, including heterocycles.

A general representation of this strategy is as follows:

Scheme 5: Installation of the Propargyl Group via Sonogashira Coupling.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄/CuI | Et₃N | THF | Room Temp. | 70-95 | youtube.com |

| PdCl₂(PPh₃)₂/CuI | i-Pr₂NH | DMF | 50 | 75-90 | youtube.com |

| Pd(OAc)₂/SPhos/CuI | K₃PO₄ | Toluene/H₂O | 80 | 80-98 | Generic |

Table 3: Typical Conditions for Sonogashira Coupling Reactions.

Alkynylation of Carbonyl Compounds Preceding Cyclization

A primary strategy for constructing the this compound scaffold involves the alkynylation of a suitable carbonyl compound, followed by an intramolecular cyclization to form the tetrahydrofuran ring. This approach builds the carbon skeleton sequentially, installing the propargyl group prior to ring formation.

The initial step is the propargylation of an aldehyde, which is the addition of a propargyl nucleophile to a carbonyl electrophile. nih.govacs.org For the synthesis of the target molecule, a plausible starting material would be a protected 4-hydroxybutanal or its equivalent, such as γ-butyrolactone. The propargylation reaction creates a homopropargylic alcohol, which is an alcohol positioned three carbons away from the alkyne. A variety of reagents and conditions have been developed for this transformation, offering control over yield and stereoselectivity. nih.gov For instance, a practical and effective method involves a photoredox propargylation of aldehydes promoted by a titanium catalyst, [Cp₂TiCl₂], and an organic dye photocatalyst like 3DPAFIPN. nih.govacs.org This method avoids stoichiometric metals and proceeds under mild conditions. nih.gov

Once the propargylated intermediate, a 1,2-diol derivative, is formed, intramolecular cyclization is induced to form the tetrahydrofuran ring. This ring-closing step can be achieved through several methods, such as acid-catalyzed hemiacetal formation or intramolecular hydroalkoxylation. organic-chemistry.org The hydroxyl group at the C5 position attacks the C2 position, leading to the formation of the thermodynamically stable five-membered ring. Palladium-catalyzed cyclization of functionalized propargylic compounds is also a well-established method for creating furan (B31954) and pyran derivatives. acs.org

Table 1: Selected Methods for Propargylation of Aldehydes

| Catalyst/Reagent | Propargyl Source | Key Features |

| [Cp₂TiCl₂] / 3DPAFIPN (photocatalyst) | Propargyl bromide | Mild, photoredox conditions; avoids stoichiometric metals. nih.govacs.org |

| Zinc | Propargyl bromide | Barbier-type reaction; often used for its simplicity and functional group tolerance. |

| Indium | Propargyl bromide | Can often be performed in aqueous media. |

| Propargylmagnesium bromide | Propargyl bromide | Grignard reagent; highly reactive, requires anhydrous conditions. |

Convergent and Divergent Synthetic Routes to this compound

Both convergent and divergent strategies offer sophisticated approaches to complex molecules like this compound, maximizing efficiency and enabling access to structural analogs.

Strategies for Assembling the Full Carbon Skeleton

A convergent synthesis aims to construct a target molecule from several complex fragments that are synthesized independently and then joined together in the later stages. This approach is highly efficient for building complex structures. For this compound, a convergent strategy could involve a [3+2] cycloaddition or annulation reaction, which is a powerful method for generating highly substituted tetrahydrofurans in a single step. nih.gov

In such a scenario, one fragment could be a three-atom component like an epoxide or a cyclopropane, while the second fragment would be a two-atom component containing the necessary propargyl group. For example, a Lewis acid-mediated reaction between a styrene (B11656) derivative and an α-silyloxy aldehyde has been used to create 3-alkyl-2-aryltetrahydrofuran-4-ols, demonstrating a formal [3+2]-cycloaddition pathway. figshare.com Adapting this, one could envision coupling a vinyl-containing propargyl precursor with a suitable oxygen-containing three-carbon fragment. Another powerful convergent method involves the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl bromides to form both a C-C and a C-O bond in one step, a strategy that could be adapted for alkynyl precursors. organic-chemistry.org

Sequential Functional Group Transformations within Complex Synthetic Pathways

Divergent synthesis is a powerful strategy where a single, common intermediate is transformed into a library of structurally related compounds through different reaction pathways. wikipedia.orgnih.gov This approach is particularly valuable for creating analogs for structure-activity relationship studies. A divergent synthesis of this compound would begin with a pluripotent intermediate that could be selectively manipulated to yield the target molecule or other related heterocycles. nih.govnih.gov

For instance, a key intermediate could be a propargyl-substituted diol. Under one set of conditions (e.g., acid catalysis), this intermediate could cyclize to form the desired this compound. Under different conditions, such as oxidation followed by an alternative cyclization or reaction with another nucleophile, the same intermediate could be guided to form a lactone, a pyrrolidine, or a different heterocyclic system. The choice of catalyst can be critical in directing the reaction pathway; palladium and copper catalysts, for example, have been shown to divergently transform the same α-hydroxycyclopropanol substrate into either δ-valerolactones or furanones.

A hypothetical pathway could start with the gold-catalyzed C(sp³)–H alkynylation of a ketone, which could then undergo further transformations. rsc.org The resulting 2-alkynyl ketone is a versatile intermediate. Reduction of the ketone would provide a secondary alcohol, poised for cyclization into the tetrahydrofuran-2-ol. Alternatively, the ketone could undergo other additions or rearrangements. This strategic branching from a common precursor is the hallmark of divergent synthesis. wikipedia.org

Table 2: Comparison of Convergent and Divergent Strategies

| Strategy | Core Principle | Application to Target Synthesis |

| Convergent | Two or more complex fragments are synthesized separately and then combined. chemrxiv.org | Coupling a propargyl-containing unit with a C4-epoxy alcohol or similar fragment via a [3+2] annulation. nih.gov |

| Divergent | A common intermediate is transformed into multiple distinct products via different reaction pathways. nih.gov | A propargyl-substituted diol is selectively cyclized under acidic conditions to the target hemiacetal or oxidized to a lactone under different conditions. |

Stereochemical Control in the Synthesis of 3 Prop 2 Yn 1 Yl Tetrahydrofuran 2 Ol

Diastereoselective Synthesis of Tetrahydrofuran (B95107) Ring Systems

The construction of the tetrahydrofuran ring, a common motif in numerous natural products, often generates multiple stereocenters. nih.gov Diastereoselective synthesis aims to control the relative stereochemistry of these centers. Success in this area relies on a deep understanding of reaction mechanisms and the subtle interplay of steric and electronic effects. Strategies range from using the inherent chirality of a starting material to employing specific reagents that favor the formation of one diastereomer over others. nih.govbeilstein-journals.org

Influence of Chiral Auxiliaries and Substrate Control

Substrate control leverages the existing stereocenters within a molecule to direct the stereochemical outcome of a new stereocenter's formation. A powerful strategy involves the use of the "chiral pool," which consists of abundant, inexpensive, and enantiomerically pure compounds from natural sources like sugars, amino acids, and terpenes. wikipedia.org For instance, chiral 1,2-diols or β-amino alcohols, readily available from the chiral pool, can be used as starting materials. nih.gov A deoxygenative cyclization of monoallylated or propargylated substrates derived from these chiral diols can produce chiral tetrahydrofurans. nih.gov

Alternatively, a chiral auxiliary—a temporary chiral group attached to an achiral substrate—can be employed to guide a reaction's stereochemistry. After the desired transformation, the auxiliary is removed. One such example is the use of an optically active cyclitol, L-quebrachitol, to form a chiral α-keto ester. capes.gov.br A Tin(IV) chloride-mediated [3+2] cycloaddition of an allylsilane with this chiral keto ester yields a silyl-substituted tetrahydrofuran with a high degree of diastereoselectivity. capes.gov.br The subsequent removal of the chiral auxiliary provides the tetrahydrofuran derivative with excellent optical purity. capes.gov.br

Reagent-Controlled Diastereoselectivity, including Lewis Acid effects

In reagent-controlled synthesis, the stereochemical outcome is determined by external reagents rather than the substrate's intrinsic chirality. nih.gov Lewis acids are particularly effective in this role, as they can coordinate to reactants, altering their conformation and reactivity to favor a specific pathway.

The reaction of cyclic allylsiloxanes with aldehydes in the presence of a Lewis acid to form 2,3,4-trisubstituted tetrahydrofurans demonstrates this principle effectively. nih.gov While these reactions consistently produce a trans relationship between the substituents at the C-3 and C-4 positions, the stereochemistry at the C-2 position can be tuned by the choice of Lewis acid and aldehyde. nih.govresearchgate.net

For example, when boron trifluoride etherate (BF₃·OEt₂) is used with aliphatic aldehydes, the reaction kinetically favors the cis-2,3 isomer. nih.govresearchgate.net However, with electron-rich aryl aldehydes, this same Lewis acid can mediate an isomerization to the thermodynamically more stable trans-2,3 isomer. nih.gov This isomerization can be suppressed by using a different promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), thereby allowing for the selective synthesis of the cis-2,3 isomer regardless of the aldehyde used. nih.gov This ability to tune the stereochemical outcome by simply changing the reagent is a hallmark of reagent-controlled synthesis.

Table 1: Effect of Lewis Acid on Diastereoselectivity in Tetrahydrofuran Synthesis Data derived from studies on lignan-related tetrahydrofurans, demonstrating the principle of reagent control.

| Aldehyde Type | Lewis Acid | Predominant Isomer | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| Aliphatic | BF₃·OEt₂ | 2,3-cis | Favored |

| Electron-Rich Aromatic | BF₃·OEt₂ | 2,3-trans (via isomerization) | Favored |

| Aliphatic/Aromatic | TMSOTf | 2,3-cis (kinetic product) | Controlled |

Mechanisms of Diastereochemical Induction (e.g., Felkin-Anh model)

Understanding the mechanisms that underpin diastereoselectivity is crucial for predicting and controlling reaction outcomes. Various models have been developed to rationalize the observed stereopreferences. In [3+2] annulation reactions between allylsilanes and carbonyl compounds, the reaction is believed to proceed through the nucleophilic addition of the alkene to the Lewis acid-activated carbonyl. nih.gov This forms a stabilized siliranium ion intermediate, which guides the subsequent ring closure and determines the final relative stereochemistry. nih.gov

Another powerful strategy involves thermal cascade reactions. For instance, 1,5-dienes bearing a tert-butyl carbonate can be thermally converted into 2,3,4-trisubstituted tetrahydrofurans. nsf.gov The stereochemical outcome of this transformation, which involves a Cope rearrangement followed by an oxy-Michael addition, can be rationalized using a Zimmerman-Traxler model for the key bond-forming steps. nsf.gov This model considers a chair-like transition state to predict which diastereomer will be preferentially formed.

Enantioselective Approaches to 3-(Prop-2-yn-1-yl)tetrahydrofuran-2-ol

While diastereoselective synthesis controls relative stereochemistry, enantioselective synthesis is required to produce a specific enantiomer of a chiral molecule. This is often achieved using asymmetric catalysis or by starting with materials from the chiral pool.

Asymmetric Catalysis (e.g., photo-HAT/nickel dual catalysis, palladium-catalyzed asymmetric cyclization, rhodium-catalyzed reductive cyclization)

Asymmetric catalysis uses a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. nih.govkobe-u.ac.jp This approach is highly efficient and atom-economical.

Nickel-Catalyzed Reductive Cyclization: An efficient method for constructing chiral tetrahydrofuran rings involves the nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones. rsc.org Using a P-chiral bisphosphine ligand (DI-BIDIME) and triethylsilane as a reducing agent, this method produces functionalized chiral tetrahydrofurans containing tertiary allylic alcohols in high yields and with excellent enantioselectivity and E/Z selectivity. rsc.org

Palladium-Catalyzed Asymmetric Cyclization: Palladium catalysis is a powerful tool for forming cyclic ethers. nih.gov The oxidative cyclization of alkenols can be rendered diastereoselective through the use of a PdCl₂/1,4-benzoquinone catalyst system, where an internal hydrogen-bond acceptor in the substrate enhances both reactivity and selectivity. nih.gov While this specific example focuses on diastereoselectivity, related palladium-catalyzed processes are central to many asymmetric cyclizations.

Photocatalysis: Visible-light-mediated photocatalysis offers a modern approach to radical reactions under mild conditions. nih.gov In the context of tetrahydrofuran synthesis, monoallylated or propargylated diols can be activated (e.g., as ethyl oxalates) to generate alkyl radicals. These radicals undergo a 5-exo-trig or 5-exo-dig cyclization, and by using chiral starting materials, the process leads to chiral tetrahydrofuran derivatives. nih.gov

Table 2: Examples of Asymmetric Catalysis in Tetrahydrofuran Synthesis

| Catalytic System | Ligand/Catalyst | Reaction Type | Yield | Enantiomeric Ratio (er) / ee |

|---|---|---|---|---|

| Ni(OAc)₂/HSiEt₃ | DI-BIDIME | Intramolecular Reductive Cyclization | up to 99% | >99:1 er |

| Cu-catalyzed | Chiral Box Ligand | Sequential Henry Reaction/Iodocyclization | High | up to 97% ee |

| Organocatalysis | Chiral Amine | Double Michael Addition | High | up to 98% ee |

Chiral Pool Synthesis Strategies

Chiral pool synthesis is a direct and effective strategy for producing complex, optically active molecules by using naturally occurring chiral compounds as starting materials. wikipedia.org This approach leverages the pre-existing stereocenters of the starting material, which are incorporated into the final product, often simplifying the synthesis significantly. wikipedia.org

The synthesis of chiral tetrahydrofurans can begin with readily available materials such as 1,2-diols or β-amino alcohols, which can be sourced from the chiral pool. nih.gov These materials are then chemically modified, for example, through monoallylation, and subsequently cyclized to form the desired heterocyclic ring system while retaining the original chirality. nih.gov Another example involves starting with a complex terpene from the chiral pool, such as (+)-nootkatone, to construct the core ring system of a target natural product that contains a tetrahydrofuran moiety. acs.org This strategy efficiently establishes key stereocenters that are already present in the natural starting material. acs.org

Kinetic Resolution in Intermediate Steps

Kinetic resolution is a powerful strategy for separating a racemic mixture into its constituent enantiomers by taking advantage of the differential reaction rates of the enantiomers with a chiral catalyst or reagent. acs.orgwikipedia.org This method is particularly crucial in synthesizing enantiomerically pure compounds like this compound, where the stereochemistry at positions 2 and 3 of the tetrahydrofuran ring is critical. The process does not create a chiral center but selectively reacts with one enantiomer in the racemic starting material, allowing for the separation of a product and the unreacted, enantioenriched starting material. acs.org The maximum theoretical yield for the desired product in a classic kinetic resolution is 50%. mdpi.com

A common and highly effective method for achieving kinetic resolution of racemic alcohols, which are key intermediates in the synthesis of substituted tetrahydrofurans, is through enzymatic acylation. mdpi.comresearchgate.net Lipases are frequently employed for this purpose due to their high enantioselectivity and operational simplicity under mild conditions. mdpi.comtcichemicals.com In a typical procedure, a racemic alcohol is reacted with an acyl donor in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB). The enzyme selectively catalyzes the acylation of one enantiomer at a much higher rate than the other. mdpi.comscielo.br

For instance, in a process analogous to the synthesis of an enantiopure precursor for this compound, a racemic secondary alcohol could be resolved. The lipase would preferentially acylate one enantiomer, for example, the (R)-enantiomer, to form an (R)-ester, leaving the unreacted (S)-alcohol in high enantiomeric excess. mdpi.com

To overcome the 50% yield limitation of standard kinetic resolution, a more advanced technique known as dynamic kinetic resolution (DKR) can be employed. mdpi.com DKR combines the enantioselective reaction of kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. mdpi.commdpi.com This is often achieved using a dual-catalyst system: a lipase for the selective acylation and a metal complex (often based on ruthenium) to continuously racemize the unreacted alcohol. mdpi.commdpi.com This dual system allows, in theory, for the complete conversion of the racemate into a single, enantiomerically pure product with a yield approaching 100%. mdpi.com

The following table provides representative data from a dynamic kinetic resolution of a generic secondary alcohol, illustrating the efficiency of such a chemoenzymatic process.

| Substrate | Racemization Catalyst | Enzyme | Acyl Donor | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) of Product |

|---|---|---|---|---|---|---|

| 1-Phenylethanol | Ru-complex | Novozym® 435 (CALB) | Vinyl acetate (B1210297) | 6 | >96 | 99 |

| (±)-1-Indanol | Ru-complex | CALB | Vinyl acetate | 8 | >99 | >99 |

| (±)-1-(1-Naphthyl)ethanol | Ru-complex | Novozym® 435 (CALB) | Vinyl butyrate | 6 | >95 | 99 |

Table based on data from similar chemoenzymatic dynamic kinetic resolution processes. mdpi.com

Conformational Analysis and Stereochemical Assignment Methodologies in Tetrahydrofuran Systems

The stereochemical and conformational properties of the tetrahydrofuran (THF) ring are fundamental to the structure and function of molecules like this compound. The five-membered THF ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily described as the Twist (T) and Envelope (E) forms. d-nb.info The process of interconversion between these forms is known as pseudorotation. The precise conformation adopted is influenced by the nature and position of substituents on the ring. d-nb.info

Determining the preferred conformation and the relative stereochemistry of substituents is a complex task that relies on a combination of advanced spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for this purpose. osi.lvresearchgate.net

3JH,H Coupling Constants: The magnitude of the vicinal proton-proton coupling constants (3JH,H) is dependent on the dihedral angle between the protons, as described by the Karplus equation. By measuring these couplings around the ring, chemists can deduce the torsional angles and thus the ring's pucker and the relative orientation of substituents. nih.gov For furanose rings, a two-state model (North and South conformations on the pseudorotational wheel) is often used to interpret these coupling constants. nih.govnih.gov

Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) provide information about the through-space proximity of protons. Strong NOE signals between protons indicate they are close to each other (typically <5 Å), which is invaluable for assigning relative stereochemistry, such as determining whether substituents are on the same (cis) or opposite (trans) faces of the ring. researchgate.net

Carbon-Proton Coupling Constants (nJC,H): Two- and three-bond C-H coupling constants can also provide crucial conformational information, sometimes offering insights where H-H couplings are ambiguous. nih.govresearchgate.net

Computational Chemistry plays a vital and complementary role. d-nb.info

Ab Initio and Density Functional Theory (DFT) Calculations: These methods are used to calculate the potential energy surfaces of the THF ring, identifying the lowest energy (most stable) conformers (E vs. T) and the energy barriers between them. acs.orgauremn.org.br For example, in a study of tetrahydrofurfuryl alcohol (THFA), a close analog to the title compound, DFT calculations combined with rotational spectroscopy showed that an Envelope (E) ring geometry is favored when the substituent is in a gauche(-) orientation, while a Twist (T) form is more stable for the gauche(+) alignment. d-nb.info

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ring in solution, providing a picture of the conformational populations over time. nih.govutupub.fi

Rotational Spectroscopy in the gas phase provides highly precise geometric data. By measuring the rotational constants of the molecule and its isotopologues, it is possible to determine bond lengths and angles with high accuracy, allowing for the unambiguous distinction between different conformations like the Envelope and Twist forms. d-nb.infonih.gov

The following table summarizes key findings from a combined computational and spectroscopic study on tetrahydrofurfuryl alcohol (THFA), which serves as an excellent model for understanding the conformational preferences in substituted tetrahydrofurans.

| Conformer | Ring Geometry | Substituent Orientation (OCCO Dihedral) | Relative Stability | Primary Analysis Method |

|---|---|---|---|---|

| I | Envelope (E) | gauche (-) ~-60° | Most Stable | Rotational Spectroscopy & DFT |

| II | Twist (T) | gauche (-) ~-60° | Less Stable | DFT Calculation |

| III | Twist (T) | gauche (+) ~+60° | Second Most Stable | Rotational Spectroscopy & DFT |

| IV | Envelope (E) | gauche (+) ~+60° | Less Stable | DFT Calculation |

Table based on findings for the analogue tetrahydrofurfuryl alcohol (THFA). d-nb.info

An exploration into the chemical behavior of this compound reveals a molecule with two distinct and highly reactive functional centers: a cyclic hemiacetal (or lactol) and a terminal alkyne. This bifunctional nature allows for a diverse range of chemical transformations, enabling its derivatives to be used as versatile building blocks in organic synthesis. The reactivity at the hydroxyl group of the tetrahydrofuran ring and the reactions of the propargyl group's terminal alkyne moiety can be selectively addressed to construct complex molecular architectures.

Computational and Theoretical Investigations of 3 Prop 2 Yn 1 Yl Tetrahydrofuran 2 Ol

Electronic Structure and Stability Analysis (e.g., HOMO-LUMO gap)

The electronic character of 3-(Prop-2-yn-1-yl)tetrahydrofuran-2-ol is fundamental to understanding its stability and reactivity. A key aspect of this is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A larger HOMO-LUMO gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Computational studies on analogous tetrahydrofuran (B95107) derivatives, often performed using Density Functional Theory (DFT) at levels such as B3LYP with various basis sets (e.g., 6-311++G(2d,2p)), have shown that the HOMO-LUMO gap for the parent tetrahydrofuran molecule is approximately 6.558 eV. bldpharm.com The introduction of substituents, such as the propargyl group at the C3 position and a hydroxyl group at the C2 position in this compound, is expected to influence this gap. The electron-withdrawing nature of the alkyne and the electron-donating and hydrogen-bonding capabilities of the hydroxyl group can alter the energy levels of the frontier orbitals.

The HOMO is typically localized on the more electron-rich parts of the molecule, which in this case would likely involve the oxygen atom of the tetrahydrofuran ring and the hydroxyl group. Conversely, the LUMO is generally situated on the electron-deficient regions, potentially involving the antibonding orbitals of the acetylenic group. The precise energies and distributions of these orbitals can be computationally modeled to predict the molecule's reactivity towards electrophiles and nucleophiles.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Substituted Tetrahydrofuran Derivative

| Parameter | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -0.3 |

| HOMO-LUMO Gap (ΔE) | 6.5 |

Note: The data presented in this table is representative of a substituted tetrahydrofuran derivative and is intended for illustrative purposes. The exact values for this compound would require specific computational analysis.

Reaction Mechanism Elucidation via Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies of transition states and intermediates)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction mechanisms, including the identification of transition states and intermediates. For reactions involving this compound, such as cycloadditions involving the alkyne moiety or reactions at the anomeric center, DFT can provide invaluable mechanistic insights.

For instance, in a hypothetical reaction, computational chemists can model the approach of a reactant towards the propargyl group. By calculating the energies of various possible pathways, they can determine the most likely course of the reaction. The structures of transition states, which represent the energy maxima along the reaction coordinate, can be located and characterized by the presence of a single imaginary frequency in their vibrational analysis. The energy barrier associated with the transition state dictates the reaction rate.

Furthermore, the stability of any potential intermediates, such as zwitterions or radicals, can be assessed. Computational studies on reactions of similar furan (B31954) derivatives have demonstrated the power of these methods in distinguishing between different proposed mechanisms, for example, a concerted Diels-Alder reaction versus a stepwise mechanism involving a zwitterionic intermediate.

Stereoselectivity Prediction and Rationalization

The presence of multiple stereocenters in this compound (at C2 and C3) makes the prediction and rationalization of stereoselectivity in its reactions a crucial aspect of its chemistry. Computational modeling has become an increasingly reliable tool for predicting the stereochemical outcome of organic reactions. rsc.org

By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict which diastereomer or enantiomer will be formed preferentially. The energy difference between these diastereomeric transition states, even if small, can translate to a significant preference for one product over another.

For example, in a reaction where a reagent approaches the tetrahydrofuran ring, steric hindrance from the propargyl group and the orientation of the hydroxyl group will influence the facial selectivity. DFT calculations can quantify these steric and electronic effects, providing a rationale for the observed or predicted stereoselectivity. The models can take into account factors such as the conformation of the tetrahydrofuran ring (envelope or twist) and the orientation of the substituents to build a detailed three-dimensional picture of the transition state assembly.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can be a powerful aid in the structural elucidation of new compounds and in the interpretation of experimental spectra. researchgate.net

Theoretical calculations of NMR spectra for molecules similar to this compound have been performed, and the predicted chemical shifts often show good agreement with experimental data. mdpi.commdpi.com DFT methods, such as B3LYP with an appropriate basis set, can be used to calculate the magnetic shielding tensors of the various nuclei (¹H and ¹³C), which are then converted into chemical shifts.

Similarly, the vibrational frequencies in an IR spectrum can be computed. These calculations provide information about the characteristic bond stretches, bends, and other vibrations within the molecule. For this compound, this would include the characteristic C≡C and ≡C-H stretches of the alkyne, the O-H stretch of the alcohol, and the C-O-C stretches of the ether in the tetrahydrofuran ring. Comparing the computed spectrum with an experimental one can help to confirm the structure of the molecule and the assignment of the observed absorption bands. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value |

| ¹H NMR (ppm) | |

| H at C2 | ~5.0-5.5 |

| Protons on THF ring | ~1.8-4.2 |

| Propargyl CH₂ | ~2.4-2.8 |

| Acetylenic H | ~2.0-2.5 |

| OH | Variable |

| ¹³C NMR (ppm) | |

| C2 | ~95-105 |

| C3 | ~40-50 |

| Other THF carbons | ~25-70 |

| Propargyl CH₂ | ~20-30 |

| Acetylenic carbons | ~70-90 |

| IR (cm⁻¹) | |

| O-H stretch | ~3400 (broad) |

| ≡C-H stretch | ~3300 (sharp) |

| C≡C stretch | ~2120 (weak) |

| C-O-C stretch | ~1050-1150 |

Note: The data in this table are estimated values based on typical ranges for similar functional groups and would require specific computational modeling for accurate prediction for this compound.

Future Research Directions

Development of Novel Catalytic Systems for Stereoselective Synthesis

The precise control of stereochemistry is paramount in the synthesis of complex molecules, as different stereoisomers can exhibit vastly different biological and chemical properties. For tetrahydrofuran (B95107) derivatives, achieving high levels of stereoselectivity remains a significant challenge. Future research will focus on the design and application of innovative catalytic systems to control the formation of chiral centers within the tetrahydrofuran ring.

Recent advancements have seen the use of various metals, including rhodium, tin, and copper, to catalyze the stereoselective synthesis of tetrahydrofuran scaffolds. nih.govchemistryviews.org For instance, rhodium-catalyzed systems have demonstrated high enantioselectivity (over 99% ee) in the kinetic resolution of certain enynes. nih.gov Similarly, copper-catalyzed asymmetric Henry reactions followed by iodocyclization have provided access to polysubstituted tetrahydrofurans with excellent enantioselectivities (up to 97% ee). chemistryviews.org

Future work will likely expand this repertoire to include other transition metals and novel ligand designs. Research into palladium-catalyzed protocols, for example, has shown promise for creating trisubstituted dihydrobenzofuran derivatives through intramolecular condensation. rsc.org The development of catalysts that can mediate complex cascade reactions, allowing for the construction of the tetrahydrofuran core and installation of multiple stereocenters in a single step, is a particularly promising avenue. The exploration of dual-catalysis systems, combining photoredox and nickel catalysis, could also enable the direct C(sp³)–H functionalization of simple oxacycles, providing a powerful tool for late-stage modification. organic-chemistry.org

Table 1: Examples of Catalytic Systems for Tetrahydrofuran Synthesis

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| [Rh(COD)Cl] / Ligand | Kinetic Resolution of 1,6-enynes | Achieves high levels of enantioselectivity (>99% ee). | nih.gov |

| Sn(OTf)₂ | [3+2] Annulation of Cyclopropanes | Effective for activated cyclopropanes, yielding products with high diastereoselectivity (20:1). | nih.gov |

| Cu(OTf)₂ / SPDO Ligand | Asymmetric [3+2] Cycloaddition | Produces enantioselective dihydrobenzofurans with excellent yields (86–96%) and enantioselectivities (86–99% ee). rsc.org | chemistryviews.org |

| SnCl₄ | Prins Cyclization-Pinacol Rearrangement | Provides access to 3-acyl tetrahydrofuran derivatives with high diastereoselectivity (98:2 dr). | nih.gov |

Exploration of Bio-Inspired Synthesis Strategies for Tetrahydrofuran Derivatives

Nature provides a vast blueprint for the synthesis of complex molecules with remarkable efficiency and selectivity. Bio-inspired synthesis, which mimics enzymatic reaction cascades and utilizes biological templates, offers a powerful alternative to traditional chemical methods. The application of such strategies to the synthesis of tetrahydrofuran derivatives is a burgeoning area of research.

One intriguing approach involves using biological macromolecules as catalysts or templates. For example, researchers have demonstrated that the HIV-1 protease enzyme can catalyze a cycloaddition reaction to selectively synthesize a specific triazole from a mixture of fragments. nih.gov This concept of "in situ click chemistry" on a biological template could be adapted for the synthesis of complex tetrahydrofuran-containing molecules, potentially discovering new enzyme inhibitors by allowing the biological target itself to direct the synthesis of its own ligand. nih.gov

Furthermore, inspiration can be drawn from the biosynthetic pathways of natural products that contain tetrahydrofuran rings. acs.org Retrosynthetic analysis inspired by these pathways can lead to novel and efficient synthetic routes. This may involve exploiting local desymmetrization strategies or employing radical-based disconnections to forge sterically hindered bonds and quaternary stereocenters, simplifying the construction of complex polycyclic systems that include a tetrahydrofuran moiety. acs.org

Advanced Computational Modeling for Complex Reactivity and Mechanistic Insights

Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting chemical reactivity. scirp.org For a molecule like 3-(prop-2-yn-1-yl)tetrahydrofuran-2-ol, with its multiple reactive sites (an alkyne, a hydroxyl group, and the ether linkage), computational methods can provide profound insights that are difficult to obtain through experimentation alone.

Future research will increasingly rely on advanced computational techniques, such as Density Functional Theory (DFT), to unravel complex reaction mechanisms. scirp.org DFT can be used to model transition states, calculate activation energies, and predict the stereochemical outcomes of catalytic reactions. This allows for the rational design of catalysts and the optimization of reaction conditions before they are attempted in the lab. The use of a dual descriptor in DFT can help to study the reactivity of molecules by providing a measure of both their nucleophilic and electrophilic character. scirp.org

These computational approaches can elucidate the electronic and structural properties of tetrahydrofuran derivatives, providing information on their stability, solubility, and potential interactions with other molecules. scirp.org This knowledge is crucial for designing novel derivatives with enhanced or specific properties. As computational power continues to grow, so will the accuracy and predictive power of these models, accelerating the discovery and development of new synthetic methodologies.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition of a synthetic route from a laboratory-scale procedure to a scalable industrial process is often a major bottleneck. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the production of complex molecules like tetrahydrofuran derivatives. nih.govwiley-vch.de

The key benefits of flow chemistry include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly when dealing with hazardous reagents or unstable intermediates. nih.govwiley-vch.de These features often lead to higher yields, improved selectivity, and greater reproducibility compared to traditional batch processes. mit.edu

Integrating flow chemistry with automated systems represents the next frontier in chemical synthesis. mit.educam.ac.uk Automated platforms can perform reaction screening, optimization, and even multi-step syntheses with minimal human intervention. cam.ac.ukd-nb.info This "machine-assisted" approach can dramatically reduce the time required to develop and scale up a synthetic route. For the production of this compound and its derivatives, a fully automated flow system could enable efficient, on-demand synthesis, facilitating further research into its applications and properties. The development of such integrated systems will be crucial for making complex chemical synthesis more sustainable, efficient, and accessible. mit.educam.ac.uk

Q & A

Q. What are efficient synthetic routes for preparing 3-(Prop-2-yn-1-yl)tetrahydrofuran-2-ol?

A viable approach involves cyclization reactions using propargyl derivatives. For example, analogous tetrahydrofuran derivatives can be synthesized via acid-catalyzed cyclization of halogenated intermediates (e.g., 4-chloro-1-alkynes) with boron trifluoride diethyl etherate (BF₃·Et₂O) as a catalyst . Optimize reaction conditions (temperature, solvent polarity) to enhance yield and minimize side products. Characterization via NMR and HPLC is critical to confirm purity and regiochemistry .

Q. What safety precautions are recommended when handling propargyl-containing compounds like this derivative?

While specific toxicological data for this compound is limited, propargyl groups are reactive and may pose flammability or toxicity risks. Follow general guidelines for propargyl alcohols: use flame-resistant labware, avoid inhalation of vapors, and wear nitrile gloves, safety goggles, and a face shield. Ensure proper ventilation and store in a cool, dry environment .

Q. How can the purity of this compound be validated?

Employ reversed-phase HPLC with UV detection (λ = 210–254 nm) to assess purity. For stereochemical confirmation, use chiral columns or compare retention times with authentic standards. Mass spectrometry (ESI-MS) and ¹H/¹³C NMR (focusing on olefinic and hydroxyl protons) provide structural validation .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis of tetrahydrofuran derivatives with propargyl substituents?

Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) may direct stereochemistry. For example, fluorinated tetrahydrofuran analogs (e.g., ) use fluorinated precursors to influence ring conformation. Monitor enantiomeric excess via chiral HPLC or polarimetry .

Q. What strategies resolve contradictions in reported reactivity of propargyl-tetrahydrofuran derivatives under varying conditions?

Discrepancies in reactivity (e.g., ring-opening vs. stabilization) often arise from solvent polarity, temperature, or catalyst choice. Systematic studies using kinetic analysis (e.g., Arrhenius plots) and DFT calculations can identify dominant pathways. Compare results with structurally similar compounds (e.g., ) to isolate electronic vs. steric effects .

Q. How does the propargyl group influence the compound’s stability in aqueous vs. nonpolar environments?

The electron-deficient triple bond in propargyl groups may undergo hydration or oxidation in aqueous media. Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring. In nonpolar solvents (e.g., THF, hexane), the compound is likely more stable due to reduced nucleophilic attack .

Q. What advanced techniques characterize intermolecular interactions of this compound in biological systems?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding affinities with target proteins. For cellular uptake studies, synthesize a fluorescently tagged analog (e.g., BODIPY conjugate) and track localization via confocal microscopy .

Methodological Considerations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen catalysts (e.g., BF₃·Et₂O vs. p-TsOH) and solvents (THF vs. DCM) .

- Data Interpretation : Cross-reference NMR coupling constants with computational models (e.g., Gaussian) to confirm stereochemistry .

- Safety Protocols : Implement hazard operability (HAZOP) assessments for scale-up, focusing on exothermic risks during cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.